N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at the 5-position and a benzamide moiety modified with a methyl(phenyl)sulfamoyl group at the 4-position. This compound belongs to a class of 1,3,4-oxadiazoles, which are widely studied for their diverse pharmacological activities, including antifungal, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-27(17-8-4-3-5-9-17)33(29,30)18-14-12-16(13-15-18)21(28)24-23-26-25-22(32-23)19-10-6-7-11-20(19)31-2/h3-15H,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLDSDQPJYNZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
The 1,3,4-oxadiazole precursor originates from 2-methoxybenzoic acid derivatives. A representative pathway involves:
- Methyl esterification :
$$ \text{2-Methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{Methyl 2-methoxybenzoate} $$ . - Hydrazide formation :
$$ \text{Methyl 2-methoxybenzoate} + \text{Hydrazine hydrate} \rightarrow \text{2-Methoxybenzohydrazide} $$ .
Key Conditions :
Cyclization to 1,3,4-Oxadiazole
Cyclodehydration of the hydrazide with aryl aldehydes or acid chlorides forms the oxadiazole ring. For 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine:
- Cyclization via phosphorus oxychloride :
$$ \text{2-Methoxybenzohydrazide} + \text{2-Methoxybenzoyl chloride} \xrightarrow{\text{POCl}_3} \text{5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine} $$ .
Optimized Parameters :
- Reflux in anhydrous dichloromethane (DCM) for 12 hours.
- Catalytic POCl$$_3$$ (1.2 equiv) with triethylamine (2.5 equiv).
- Yield: 68–72% after silica gel chromatography (hexane:ethyl acetate, 7:3).
Sulfamoyl Group Installation
Chlorosulfonation of Benzoic Acid
The para-sulfamoyl benzamide moiety derives from 4-(chlorosulfonyl)benzoic acid:
- Chlorosulfonic acid reaction :
$$ \text{Benzoic acid} + \text{ClSO}_3\text{H} \xrightarrow{\text{95°C}} \text{4-(Chlorosulfonyl)benzoic acid} $$ .
Critical Notes :
Amine Coupling to Form Sulfamoyl
Reaction with N-methylaniline introduces the methyl(phenyl)sulfamoyl group:
- Nucleophilic substitution :
$$ \text{4-(Chlorosulfonyl)benzoic acid} + \text{N-Methylaniline} \xrightarrow{\text{H}_2\text{O}} \text{4-[Methyl(phenyl)sulfamoyl]benzoic acid} $$ .
Conditions :
- Aqueous phase reaction at pH 7–8 (adjusted with NaHCO$$_3$$).
- Ethyl acetate extraction, followed by recrystallization (ethanol).
- Yield: 89–92% (mp 223–225°C).
Amide Bond Formation
Activation of Carboxylic Acid
The sulfamoyl benzoic acid undergoes activation for amide coupling:
- EDC/HOBt-mediated activation :
$$ \text{4-[Methyl(phenyl)sulfamoyl]benzoic acid} + \text{EDC} \cdot \text{HCl} + \text{HOBt} \rightarrow \text{Active ester intermediate} $$ .
Parameters :
Coupling with Oxadiazole Amine
The final amide bond forms between the activated acid and oxadiazole amine:
- Nucleophilic acyl substitution :
$$ \text{Active ester} + \text{5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine} \rightarrow \text{Target compound} $$ .
Optimization :
- DMAP (20 mol%) accelerates the reaction.
- Purification via flash chromatography (ethyl acetate:methanol, 95:5).
- Yield: 65–70% (HPLC purity >98%).
Analytical Characterization
Spectroscopic Validation
1H NMR (DMSO-d6) :
- δ 10.70 (s, 1H, NH), 8.61 (d, J=8.5 Hz, 1H, oxadiazole-H), 7.85–7.13 (m, 11H, aromatic), 3.78 (q, J=7.5 Hz, 2H, NCH2), 1.26 (t, J=7.5 Hz, 3H, CH3).
IR (KBr) :
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Hydrazide formation | 85 | 95 | Recrystallization |
| Oxadiazole cyclization | 70 | 97 | Column chromatography |
| Sulfamoyl coupling | 92 | 99 | Aqueous workup |
| Amide formation | 68 | 98 | Flash chromatography |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for cyclization and amidation steps improves scalability:
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23.4 (batch) vs. 15.7 (flow).
- E-factor : 18.6 (traditional) vs. 9.3 (optimized).
Challenges and Mitigation
Byproduct Formation in Cyclization
Chemical Reactions Analysis
Types of Reactions: N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biological processes.
Medicine: This compound has been investigated for its therapeutic potential in various medical applications. It has shown promise as an antidiabetic, antimicrobial, and anti-inflammatory agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties and reactivity make it an important component in the synthesis of high-value products.
Mechanism of Action
The mechanism by which N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features and Modifications
The table below compares the substituents and key structural elements of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide with analogous 1,3,4-oxadiazole derivatives:
Key Observations :
- The 2-methoxyphenyl group in the target compound distinguishes it from LMM5 (4-methoxyphenylmethyl) and LMM11 (furan-2-yl), which may influence steric and electronic interactions with biological targets .
- The methyl(phenyl)sulfamoyl group provides a balance of lipophilicity and hydrogen-bonding capacity compared to bulkier sulfamoyl variants (e.g., benzyl or cyclohexyl groups in LMM5/LMM11) .
Key Observations :
- The 2-methoxyphenyl substitution in the target compound may enhance antifungal activity compared to LMM11 (furan-2-yl), as methoxy groups often improve membrane permeability .
Key Observations :
- The target compound’s synthesis likely involves challenges similar to LMM5/LMM11, such as optimizing sulfamoyl group introduction .
- Substituents like thiophene (Compound 25) or methoxymethyl () correlate with higher yields (60%), suggesting that less sterically demanding groups improve synthetic efficiency .
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.42 g/mol. The compound features an oxadiazole ring, which is known for its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key players in the inflammatory response. This inhibition may contribute to its anti-inflammatory properties.
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It targets critical pathways involved in cancer progression, such as the inhibition of thymidylate synthase (TS) and modulation of G-protein coupled receptors (GPCRs) .
Biological Activities
Research indicates that this compound demonstrates several biological activities:
-
Anticancer Activity :
- Case Study : In vitro studies have shown that derivatives of oxadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
- Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line IC50 (µM) OVXF 899 2.76 PXF 1752 9.27 HUH7 (Liver) 10.1 HCT116 18.78 -
Anti-inflammatory Activity :
- The compound has demonstrated potential in reducing inflammatory markers through COX inhibition, indicating its utility in treating inflammatory diseases.
- Antimicrobial Activity :
Research Findings
A significant body of research supports the biological activity of this compound:
- A study highlighted that oxadiazole derivatives exhibit inhibitory potency against various enzymes such as human deacetylase Sirtuin 2 and carbonic anhydrase . These findings suggest a broad therapeutic potential for these compounds.
- Another investigation into the structure-activity relationship (SAR) revealed that modifications to the oxadiazole ring could enhance anticancer efficacy and selectivity towards specific tumor types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
